Cas no 78298-71-2 (Acetic acid,2-[[2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester)

Acetic acid,2-[[2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester structure
78298-71-2 structure
Product Name:Acetic acid,2-[[2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester
CAS No:78298-71-2
MF:C20H18O5
MW:338.353926181793
CID:571348
PubChem ID:156908
Update Time:2025-04-19

Acetic acid,2-[[2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-[[2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester
    • Acetic acid, ((2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl)oxy)-, ethyl ester
    • 4'-methylrecordil
    • ethyl 2-[2-(4-methylphenyl)-4-oxochromen-7-yl]oxyacetate
    • Ethyl {[2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy}acetate
    • DTXSID90999651
    • 78298-71-2
    • Inchi: 1S/C20H18O5/c1-3-23-20(22)12-24-15-8-9-16-17(21)11-18(25-19(16)10-15)14-6-4-13(2)5-7-14/h4-11H,3,12H2,1-2H3
    • InChI Key: NRJYFLATWOKPSV-UHFFFAOYSA-N
    • SMILES: O1C(=CC(C2C=CC(=CC1=2)OCC(=O)OCC)=O)C1C=CC(C)=CC=1

Computed Properties

  • Exact Mass: 338.11542367g/mol
  • Monoisotopic Mass: 338.11542367g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 6
  • Complexity: 518
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 61.8Ų

Acetic acid,2-[[2-(4-methylphenyl)-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester Related Literature

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